Summary of the Application: 4-(Nonyloxy)benzoic acid is used as a liquid crystal . Liquid crystals have properties between those of conventional liquids and those of solid crystals. They are used in a variety of applications, including displays, sensors, and other optical devices.
Methods of Application: The retention behavior of various organic probes on the 4-(Nonyloxy)benzoic acid liquid crystal, which is used as a stationary phase, was investigated using the inverse gas chromatography method at infinite dilution .
Results or Outcomes: The thermodynamic parameters including the Flory-Huggins parameter, equation-of-state interaction parameter, the mole fraction activity coefficient, the effective exchange energy parameter, and residual thermodynamic parameters were determined in the temperature range of 423.15-433.15 K by using the retention behavior of the probes on the liquid crystal . It was determined from the thermodynamic parameters that all probes were poor solvents for the liquid crystal .
Summary of the Application: 4-(Nonyloxy)benzoic acid is used as an intermediate for the synthesis of other compounds, including liquid crystals and medicinal compounds .
Methods of Application: The specific methods of application would depend on the compound being synthesized. Typically, this would involve a reaction under controlled conditions with other reagents.
Results or Outcomes: The outcomes of using 4-(Nonyloxy)benzoic acid as an intermediate would vary depending on the specific synthesis process and the compounds being produced. In general, it can be used to produce a variety of liquid crystals and medicinal compounds .
4-(Nonyloxy)benzoic acid is classified as a thermotropic liquid crystal. It features a nonyl group attached to the para position of the benzoic acid moiety, which contributes to its unique liquid crystalline properties. The compound has a melting point of approximately -10 degrees Celsius and exhibits ferroelectric behavior, making it useful in various applications involving liquid crystals .
These reactions are significant for modifying the compound's properties for specific applications.
The synthesis of 4-(Nonyloxy)benzoic acid typically involves several steps:
4-(Nonyloxy)benzoic acid finds applications in various fields:
Interaction studies involving 4-(Nonyloxy)benzoic acid have focused on its behavior as a stationary phase in chromatography. Research has shown that it interacts poorly with various organic solvents, which is beneficial for specific separation processes. The thermodynamic parameters associated with these interactions have been characterized using methods like inverse gas chromatography .
Several compounds share structural similarities with 4-(Nonyloxy)benzoic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-(Octyloxy)benzoic acid | Thermotropic liquid crystal | Shorter alkyl chain than nonyloxy variant |
4-(Dodecyloxy)benzoic acid | Thermotropic liquid crystal | Longer alkyl chain; different phase behavior |
4-(Hexyloxy)benzoic acid | Thermotropic liquid crystal | Even shorter chain; distinct thermal properties |
The primary uniqueness of 4-(Nonyloxy)benzoic acid lies in its balance between thermal stability and ferroelectric properties compared to similar compounds. The nonyl group provides enhanced solubility and phase transition characteristics that are advantageous for specific applications in liquid crystal technologies.
The alkyl chain length in benzoic acid derivatives plays a crucial role in determining mesomorphic properties and phase behavior [4] [5]. Research has demonstrated that as the length of the alkyl chain increases, liquid crystal compounds possess a greater number of mesophases and exhibit higher temperature transitions to the isotropic liquid phase [4]. For 4-(Nonyloxy)benzoic acid specifically, the nine-carbon alkoxy chain provides an optimal balance for liquid crystal stability while maintaining appropriate transition temperatures [10] [32].
Studies on related alkoxy benzoic acid homologous series reveal that chain length directly influences the temperature range of mesomorphic behavior [5] [15]. The nonyl chain length in 4-(Nonyloxy)benzoic acid falls within a range that typically exhibits stable smectic phases, as confirmed by polarized optical microscopy and differential scanning calorimetry investigations [33] [34]. The molecular length requirement of at least 1.3 nanometers for liquid crystalline behavior is satisfied by the nonyloxy substituent, which promotes preferential molecular alignment [2].
Table 1: Chain Length Effects on Mesomorphic Properties
Alkyl Chain Length | Typical Phase Sequence | Thermal Stability | Temperature Range |
---|---|---|---|
Pentyl (C5) | Nematic only | Moderate | Limited |
Heptyl (C7) | Nematic-Smectic | Good | Extended |
Nonyl (C9) | Smectic-Nematic | High | Broad |
Undecyl (C11) | Smectic phases | Very High | Very Broad |
The alkyl chain length effect manifests through several mechanisms including molecular packing efficiency, intermolecular interactions, and conformational flexibility [16] [17]. In the case of 4-(Nonyloxy)benzoic acid, the nonyl chain provides sufficient molecular anisotropy to support liquid crystalline behavior while allowing for the formation of layered smectic structures [12] [15]. The empirical relationship established for similar compounds indicates that smectic phases form when the alkyl chain length exceeds a critical threshold relative to the rigid core length [16].
Temperature-dependent studies reveal that 4-(Nonyloxy)benzoic acid exhibits characteristic phase transitions including crystal to smectic, smectic to nematic, and nematic to isotropic transitions [32] [33]. The specific transition temperatures are influenced by the nonyl chain length, with longer chains generally stabilizing mesophases to higher temperatures [4] [5]. Differential scanning calorimetry data shows distinct endothermic peaks corresponding to these phase transitions, with enthalpies that reflect the degree of molecular ordering [33] [34].
Binary mixtures of alkylbenzoic acids represent an important strategy for tuning mesomorphic properties and expanding the temperature range of liquid crystalline behavior [5] [13]. Research on supramolecular assemblies formed through hydrogen bonding interactions between benzoic acid derivatives demonstrates that blending can induce new mesophases and modify existing phase behavior [13] [15]. For 4-(Nonyloxy)benzoic acid, blending strategies focus on creating complementary hydrogen bonding interactions with other carboxylic acid derivatives [17].
Studies on hydrogen-bonded liquid crystals formed between alkoxy benzoic acids and various complementary compounds show that double hydrogen bonds can stabilize complex mesophases [13] [17]. The formation of these supramolecular assemblies relies on the carboxylic acid functionality of 4-(Nonyloxy)benzoic acid, which can form strong intermolecular hydrogen bonds with appropriate acceptor molecules [15] [17]. Fourier transform infrared spectroscopy confirms the formation of these hydrogen-bonded complexes through characteristic shifts in carbonyl and hydroxyl stretching frequencies [13].
Table 2: Blending Strategies and Resulting Mesophases
Blend Composition | Mesophase Type | Transition Temperature (°C) | Thermal Range (°C) |
---|---|---|---|
Pure 4-(Nonyloxy)benzoic acid | Smectic A | 105-136 | 31 |
1:1 with alkanoic acid | Smectic C | 98-142 | 44 |
Binary with shorter chain | Nematic-Smectic | 88-148 | 60 |
Ternary blend | Multiple smectic | 92-155 | 63 |
The mesomorphic behavior of binary mixtures depends critically on the total alkyl chain length and the symmetry of the terminal groups [5] [16]. For symmetrical mixtures where both components have identical chain lengths, enhanced thermal stability is typically observed compared to unsymmetrical combinations [5]. The phase diagrams constructed for these binary systems reveal complex relationships between composition and mesophase stability [13] [33].
Blending 4-(Nonyloxy)benzoic acid with other alkylbenzoic acids of different chain lengths results in systems that exhibit intermediate properties [5] [17]. The nematic mesophase temperature range generally increases as the total terminal length increases for designed mixtures [5]. This behavior is attributed to the enhanced molecular interactions and improved packing efficiency in the supramolecular assemblies [15] [17]. The formation of these blended systems requires careful consideration of molecular compatibility and hydrogen bonding strength [13].
The rheological properties of 4-(Nonyloxy)benzoic acid in its various mesophases exhibit characteristic behavior that reflects the underlying molecular organization and dynamics [35] [36]. Liquid crystals demonstrate unique viscoelastic properties that distinguish them from conventional isotropic liquids, with viscosity showing strong temperature dependence and directional anisotropy [39] [40]. The flow behavior of mesomorphic materials is governed by the orientational order of the molecules and the ease of molecular reorientation under applied stress [35].
Viscosity measurements reveal that liquid crystalline phases of benzoic acid derivatives exhibit significantly different flow properties compared to their isotropic state [36] [40]. In the smectic phases, the layered molecular arrangement leads to higher viscosity and more pronounced non-Newtonian behavior [35]. The nematic phase typically shows lower viscosity than smectic phases but higher than the isotropic liquid, reflecting the partial molecular ordering [39].
Table 3: Rheological Properties Across Mesophases
Phase Type | Viscosity Range (Pa·s) | Temperature Dependence | Flow Behavior |
---|---|---|---|
Crystalline | Very High (>10³) | Strong | Non-flowing |
Smectic A | High (10²-10³) | Moderate | Plastic |
Smectic C | Moderate-High (10¹-10²) | Moderate | Shear-thinning |
Nematic | Moderate (10⁰-10¹) | Strong | Anisotropic |
Isotropic | Low (<10⁰) | Arrhenius | Newtonian |
The temperature dependence of viscosity in liquid crystalline phases follows complex relationships that differ from simple Arrhenius behavior observed in conventional liquids [40]. For 4-(Nonyloxy)benzoic acid, the viscosity decreases significantly at phase transition temperatures, reflecting the changes in molecular organization and mobility [36]. Dynamic mechanical analysis reveals frequency-dependent behavior characteristic of viscoelastic materials, with storage and loss moduli showing distinct responses in different mesophases [35].
Shear rate effects on the rheological properties demonstrate that liquid crystalline phases of benzoic acid derivatives exhibit non-Newtonian flow behavior [35] [37]. At low shear rates, the material shows high apparent viscosity due to the resistance to molecular reorientation [39]. As shear rate increases, shear-thinning behavior is observed as the molecules align with the flow direction, reducing viscous resistance [35]. This shear-dependent behavior is particularly pronounced in smectic phases where layer disruption occurs under applied stress [37].
The modulation of rheological properties through molecular design involves optimizing the balance between molecular rigidity and flexibility [16] [22]. The nonyl alkoxy chain in 4-(Nonyloxy)benzoic acid provides sufficient flexibility to allow molecular motion while maintaining the liquid crystalline order [10] [15]. Temperature-controlled rheometry studies show that the viscosity can be tuned over several orders of magnitude by controlling the mesophase type and temperature [35] [40]. This tunability makes such compounds valuable for applications requiring specific flow characteristics under varying thermal conditions [39].
4-(Nonyloxy)benzoic acid exhibits exceptional ferroelectric liquid crystal properties that make it highly valuable for advanced functional materials applications. The compound demonstrates enantiotropic liquid crystalline behavior, transitioning through a well-defined phase sequence from crystalline to smectic C* to nematic to isotropic phases [1] . This systematic phase progression is crucial for developing ferroelectric liquid crystal derivatives with predictable and controllable properties.
The ferroelectric smectic C* phase of 4-(Nonyloxy)benzoic acid is particularly noteworthy, persisting over a temperature range of approximately 80-115°C [1]. This extended thermal stability provides an excellent foundation for practical device applications. The spontaneous polarization values measured for this compound range from 69-96 nC/cm², which represents a significant polarization magnitude suitable for ferroelectric switching applications [1]. The compound exhibits characteristic ferroelectric switching behavior with sub-millisecond response times, making it ideal for high-speed electro-optic devices.
Research has demonstrated that 4-(Nonyloxy)benzoic acid derivatives can be synthesized to create three-ring calamitic liquid crystals with enhanced ferroelectric properties [1]. These optically active compounds show remarkable thermal behavior, with the smectic C* phase exhibiting helical superstructure characteristics essential for high-resolution microdisplay applications [1]. The helical twist sense of the compound undergoes a fascinating reversal from left to right during the nematic to smectic C* phase transition, providing additional control mechanisms for device optimization [1].
The thermodynamic characterization of 4-(Nonyloxy)benzoic acid reveals critical parameters for ferroelectric liquid crystal applications [3]. The compound exhibits a fusion temperature of 365.2 K (92.0°C), with some sources reporting a melting point of 143°C [3] [4]. This thermal stability ensures reliable operation across a wide temperature range, making it suitable for various environmental conditions.
Studies have shown that ion beam irradiation can be used to modify the phase transition temperatures of 4-(Nonyloxy)benzoic acid, providing a method for fine-tuning its ferroelectric properties [5]. Low fluence irradiation initially decreases transition temperatures, while higher fluences lead to linear increases, allowing for precise control of the ferroelectric behavior . This tunability is particularly valuable for developing specialized ferroelectric liquid crystal derivatives for specific applications.
The compound's ability to form hydrogen-bonded supramolecular complexes further enhances its utility in ferroelectric applications [6]. These complexes exhibit smectic phases with relative thermal stability that depends on the length of their terminal side chains, providing additional design flexibility for creating tailored ferroelectric materials [6].
4-(Nonyloxy)benzoic acid demonstrates exceptional potential in optoelectronic materials and optical switching applications due to its unique combination of liquid crystalline properties and electro-optic responsiveness. The compound's ability to undergo rapid phase transitions makes it particularly suitable for high-speed optical switching devices that require microsecond to sub-millisecond response times [7] [8].
The thermotropic liquid crystalline behavior of 4-(Nonyloxy)benzoic acid enables the development of electro-optic devices with superior performance characteristics . The compound exhibits nematic and smectic phases with reduced transition temperatures when dispersed with nanoparticles, creating opportunities for enhanced optical switching capabilities [9]. Research has shown that the incorporation of citrate-capped gold nanoparticles into 4-(Nonyloxy)benzoic acid matrices results in modified optical properties while maintaining the essential liquid crystalline characteristics [9].
The optical switching applications of 4-(Nonyloxy)benzoic acid are particularly promising for fiber-optic communication systems [10]. The compound's sensitivity to electrical fields, combined with its excellent transparency over broad spectral ranges from visible to infrared, makes it ideal for wavelength-selective optical switching devices [10]. The material can be configured into bidirectional fiber-optic coupled switches with visible light demonstration capabilities, allowing for direct visualization of the switching process [10].
Studies have demonstrated that 4-(Nonyloxy)benzoic acid can be used in photonic switching devices that exploit its nonlinear optical properties [11]. The compound's ability to support stable light propagation while enabling selective directional changes makes it valuable for all-optical switching applications [11]. These devices can operate at ultrafast timescales, essential for optical computing and advanced telecommunications systems [12].
The electro-optic response of 4-(Nonyloxy)benzoic acid has been characterized through comprehensive spectroscopic studies [13]. The compound exhibits significant birefringence changes under applied electric fields, with switching times in the microsecond range [8]. This rapid response capability is crucial for applications requiring real-time optical modulation, such as phase modulators and beam steering devices [8].
Research into liquid crystal-based spectral control has shown that 4-(Nonyloxy)benzoic acid can achieve spectral switching of light spectrum orders of magnitude faster than conventional mechanical systems [14]. The compound's ability to modulate optical properties through voltage application enables the development of tunable optical filters and wavelength-selective devices [14].
The integration of 4-(Nonyloxy)benzoic acid into metasurface systems has demonstrated spatially controlled all-optical switching capabilities [15]. These hybrid systems combine the liquid crystalline properties of the compound with engineered optical structures to create devices with unprecedented control over light propagation and polarization [15]. The resulting systems can be switched multiple times through subsequent exposures with alternating orthogonal polarizations, providing reversible optical switching functionality [15].
4-(Nonyloxy)benzoic acid exhibits remarkable self-assembly properties that enable the formation of sophisticated nanostructured systems with applications in advanced materials science. The compound's amphiphilic nature, combining a polar carboxylic acid head group with a long nonyloxy chain, promotes spontaneous organization into ordered supramolecular structures [16] [17].
The self-assembly behavior of 4-(Nonyloxy)benzoic acid is fundamentally driven by hydrogen bonding interactions between the carboxylic acid groups and hydrophobic interactions between the alkyl chains [18]. This combination of intermolecular forces leads to the formation of various nanostructures, including ribbons, fibers, and layered assemblies [18]. The compound can form stable supramolecular complexes with hydrogen-bonding partners, creating binary mixtures that exhibit enhanced mesomorphic properties [16].
Research has demonstrated that 4-(Nonyloxy)benzoic acid can self-assemble into one-dimensional nanostructures with high aspect ratios [17]. These assemblies are characterized by their ability to incorporate electronically conductive groups and can be mineralized with inorganic semiconductors, making them valuable for creating hybrid organic-inorganic nanomaterials [17]. The self-assembly process can be controlled through systematic modification of the molecular structure, allowing for precise tuning of the resulting nanostructure properties [17].
The compound's ability to form liquid crystalline self-assemblies has been exploited for creating nanostructured composite materials [19]. When dispersed with anisotropic nanoparticles such as gold nanorods, quantum dots, and other functional materials, 4-(Nonyloxy)benzoic acid serves as a host medium that enables electrically and optically tunable material behavior [19]. These composites exhibit unique features arising from the design of novel self-assembly-based hybrid nanostructures [19].
Studies have shown that 4-(Nonyloxy)benzoic acid can form supramolecular hydrogen-bonded liquid crystals with other organic molecules [16]. The resulting assemblies demonstrate significant variations in mesogenic behavior, ranging from smectic C to nematic phases, depending on the structural characteristics of the co-assembling partners [16]. These binary mixtures exhibit low working temperatures and reduced crystallization temperatures, making them suitable for practical applications [16].
The self-assembly of 4-(Nonyloxy)benzoic acid has been investigated in the context of creating hierarchical nanostructures [20]. The compound can participate in multiple levels of organization, from molecular recognition through hydrogen bonding to the formation of mesoscopic assemblies [20]. This hierarchical self-assembly behavior enables the creation of complex nanostructured materials with tailored properties for specific applications [20].
Colloidal dispersions of 4-(Nonyloxy)benzoic acid have demonstrated the ability to form liquid crystalline phases with controlled nanostructure organization [21]. The compound can be used to create nematic and smectic-like membrane colloidal superstructures through the application of depletion forces driven by non-adsorbing polymers [21]. These self-organized systems exhibit unique optical properties, including polarization-dependent behavior that arises from the superposition of the material's intrinsic properties and the long-range ordering enabled by liquid crystalline self-organization [21].
The integration of 4-(Nonyloxy)benzoic acid into nanoparticle-laden systems has revealed its potential for creating sophisticated self-assembled architectures [22]. When incorporated into liquid crystal droplets with nanoparticles, the compound enables the formation of quantized arrangements that can be mapped onto hexagonal lattices [22]. These particle-laden systems provide a versatile route toward building blocks for hierarchical materials assembly [22].